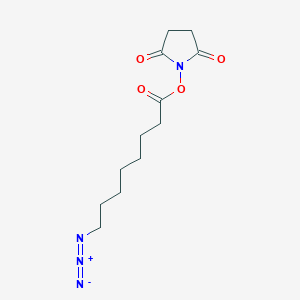
8-Azido-octanoyl-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-octanoyl-OSu is a chemical compound that contains an azide group. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound serves as a building block to introduce the 8-azidooctanoic acid fragment, which can be further modified using click chemistry techniques .
Mécanisme D'action
Target of Action
8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.
Mode of Action
The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .
Result of Action
The result of the action of this compound is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .
Action Environment
The action of this compound is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.
Safety and Hazards
Orientations Futures
8-Azido-octanoyl-OSu has attracted significant attention in recent years due to its potential applications in scientific experiments. It is expected to have a wide range of applications in the future.
Relevant Papers The relevant papers retrieved indicate that this compound is a significant compound in scientific research . It is used in Click-chemistry (CuAAC) for further modifications .
Analyse Biochimique
Biochemical Properties
The 8-Azido-octanoyl-OSu compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group present in the compound
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its use as a building block to introduce the 8-azidooctanoic acid fragment . This fragment can be used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or in physico-chemical investigations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azido-octanoyl-OSu typically involves the reaction of 8-azidooctanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azido-octanoyl-OSu undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a metal catalyst and involves the reaction of the azide group with a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
Major Products Formed
Applications De Recherche Scientifique
8-Azido-octanoyl-OSu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: The compound is used in the production of functionalized materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azidooctanoic acid: This compound is a precursor to 8-Azido-octanoyl-OSu and is used in similar click chemistry applications.
N-hydroxysuccinimide (NHS) esters: These compounds are commonly used in bioconjugation reactions to activate carboxylic acids for coupling with amines.
Uniqueness
This compound is unique due to its dual functionality: the azide group allows for click chemistry reactions, while the NHS ester enables coupling with amines. This dual functionality makes it a versatile reagent for a wide range of applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZLUIWAPDNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













AMINOPROPANOATE](/img/structure/B6297433.png)
